Met-lys-bradykinin acetate can be synthesized using solid-phase peptide synthesis techniques. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically starts with the N-terminal amino acid, which is attached to a resin. Subsequent amino acids are added one at a time, with protecting groups used to prevent unwanted reactions at other functional groups.
The technical details of the synthesis include:
The molecular formula of Met-lys-bradykinin acetate is . The structure comprises a sequence of amino acids that includes methionine and lysine at its N-terminus. The molecular structure can be represented as follows:
Met-lys-bradykinin acetate can participate in various biochemical reactions primarily involving receptor binding and enzymatic degradation. Key reactions include:
The mechanism of action for Met-lys-bradykinin acetate involves its interaction with bradykinin receptors on vascular smooth muscle cells. Upon binding to these receptors:
Data suggest that Met-lys-bradykinin acetate acts as a weak agonist compared to bradykinin but may have enhanced effects in certain vascular tissues .
Relevant data indicate that the compound's stability and reactivity are crucial for its pharmacological efficacy .
Met-lys-bradykinin acetate has several scientific applications, particularly in pharmacology and biochemistry:
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9